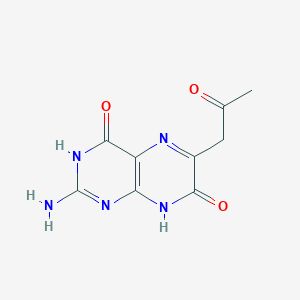
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione
描述
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione, also known as AOPP, is a synthetic compound that belongs to the class of pteridines. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione works by reacting with ROS to form a fluorescent adduct that emits light at a specific wavelength. The intensity of the fluorescence is proportional to the amount of ROS present in the sample, allowing for quantitative measurement of ROS levels. 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione has also been shown to inhibit the activity of certain enzymes involved in ROS production, further contributing to its antioxidant properties.
Biochemical and Physiological Effects:
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has been demonstrated to protect against oxidative stress-induced cell damage and apoptosis, as well as to attenuate inflammation in various animal models of disease.
实验室实验的优点和局限性
One of the main advantages of 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione is its high selectivity and sensitivity to ROS, making it a valuable tool for studying oxidative stress-related diseases. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for research laboratories. However, 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are many potential future directions for 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione research, including the development of new fluorescent probes with improved selectivity and sensitivity to specific ROS species. Additionally, 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione could be used in the development of new antioxidant therapies for the treatment of various diseases. Further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione, as well as its potential applications in clinical settings.
In conclusion, 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione, or 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione, is a synthetic compound that has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species. It has antioxidant, anti-inflammatory, and neuroprotective properties and has potential applications in the development of new therapies for various diseases. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential clinical applications.
科学研究应用
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It has been shown to be highly selective and sensitive to ROS, making it a valuable tool for studying oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2-amino-6-(2-oxopropyl)-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-3(15)2-4-7(16)12-6-5(11-4)8(17)14-9(10)13-6/h2H2,1H3,(H4,10,12,13,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPFDTTXDDNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=C(NC1=O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40822667 | |
| Record name | 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione | |
CAS RN |
784-76-9 | |
| Record name | 2-Amino-6-(2-oxopropyl)pteridine-4,7(1H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



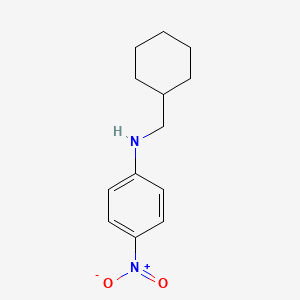
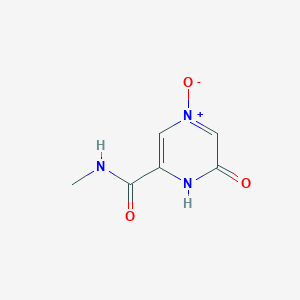
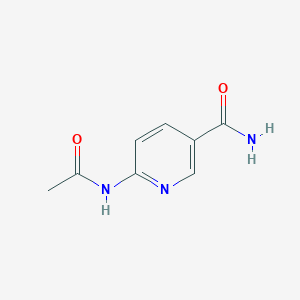
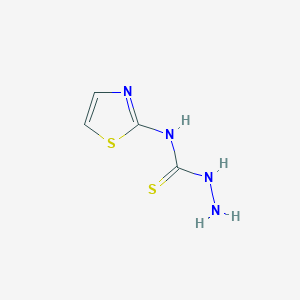
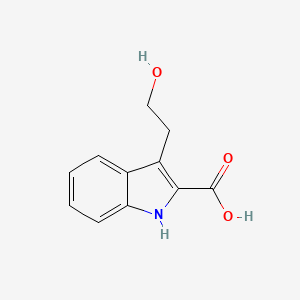
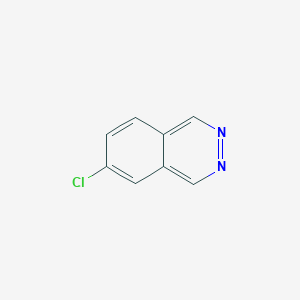

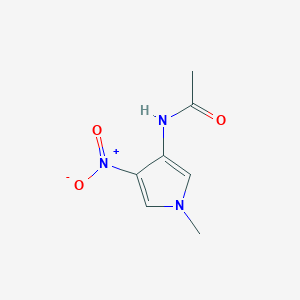



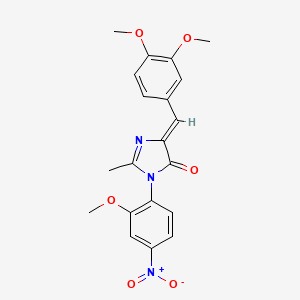
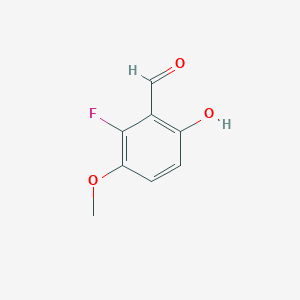
![1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B3358289.png)